

# Introduction: A Multifunctional Building Block for Modern Synthesis

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## Compound of Interest

Compound Name: 5-(Diethylamino)pent-3-yn-2-ol

Cat. No.: B085189

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**5-(Diethylamino)pent-3-yn-2-ol** is a versatile synthetic intermediate that embodies the principles of molecular efficiency. Its structure uniquely combines three distinct functional groups: a secondary alcohol, an internal alkyne, and a tertiary amine. This strategic arrangement within a compact five-carbon backbone makes it a powerful precursor for the synthesis of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles.<sup>[1]</sup>

Alkynols (containing both hydroxyl and alkyne groups) and aminoalcohols are privileged scaffolds in medicinal chemistry and materials science.<sup>[1]</sup> The alkyne provides a rigid, linear element amenable to a wide array of transformations including cycloadditions and metal-catalyzed couplings, while the hydroxyl and amino groups offer sites for nucleophilic attack, hydrogen bonding, and further derivatization.<sup>[1]</sup> **5-(Diethylamino)pent-3-yn-2-ol** harnesses the synergistic reactivity of these groups, enabling its use in tandem reactions and diversity-oriented synthesis.<sup>[1][2]</sup>

This guide provides a senior scientist's perspective on the synthesis and application of this potent reagent. We will explore not only the protocols but also the underlying mechanistic principles that govern its reactivity, empowering researchers to adapt and innovate in their synthetic endeavors.

## Physicochemical Properties

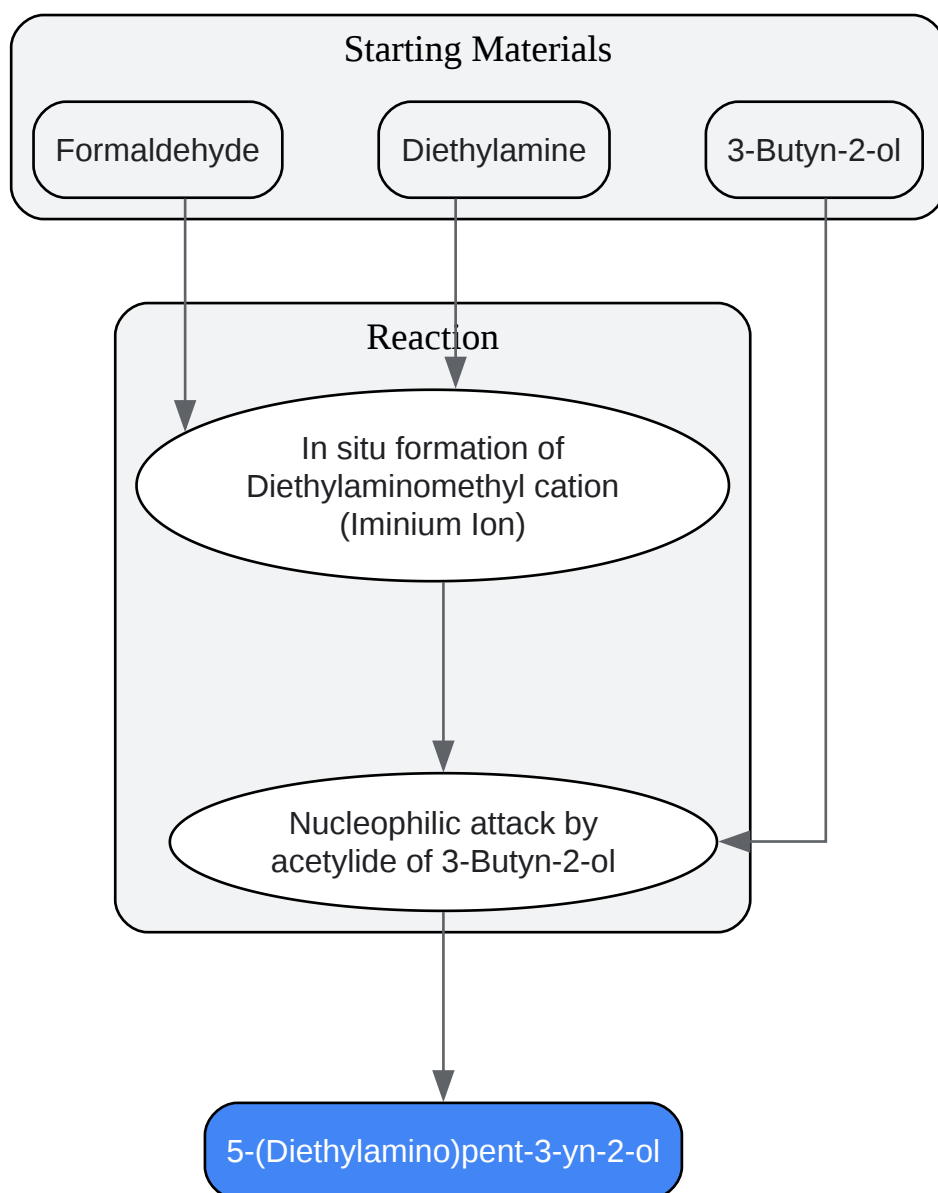
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

Property	Value	Source
CAS Number	10575-26-5	[3]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO	[4]
Molecular Weight	155.24 g/mol	[4][5]
Boiling Point	235.1 °C at 760 mmHg	[4]
Density	0.937 g/cm <sup>3</sup>	[4]

## Part 1: Synthesis of 5-(Diethylamino)pent-3-yn-2-ol

The most direct and efficient route to **5-(diethylamino)pent-3-yn-2-ol** is a Mannich-type reaction.[1] This classic three-component condensation involves the aminoalkylation of a terminal alkyne, in this case, 3-butyne-2-ol, using formaldehyde and diethylamine.[1]

### Reaction Workflow: Mannich-Type Synthesis



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Caption: Workflow for the Mannich-type synthesis of the title compound.

## Mechanistic Insight

The reaction proceeds through the initial formation of a highly electrophilic diethylaminomethyl cation (an iminium ion) from the condensation of formaldehyde and diethylamine.<sup>[1]</sup> The terminal proton of 3-butyn-2-ol is sufficiently acidic to be removed under the reaction conditions (often facilitated by a copper(I) catalyst), forming a nucleophilic acetylide. This acetylide then attacks the iminium ion, forging the key carbon-carbon bond to yield the final product.<sup>[1]</sup>

## Detailed Laboratory Protocol: Mannich Synthesis

This protocol is a representative procedure based on established Mannich reactions for propargylamines.

### Materials & Reagents:

Reagent	M.W. ( g/mol )	Quantity	Moles
3-Butyn-2-ol	70.09	7.01 g (7.8 mL)	0.10
Diethylamine	73.14	8.78 g (12.3 mL)	0.12
Formaldehyde (37% aq. soln.)	30.03	9.7 g (9.0 mL)	0.12
Copper(I) Chloride (CuCl)	98.99	0.20 g	0.002
1,4-Dioxane	88.11	50 mL	-
Diethyl Ether	74.12	150 mL	-
Saturated aq. NH <sub>4</sub> Cl	-	50 mL	-
Anhydrous MgSO <sub>4</sub>	120.37	10 g	-

### Procedure:

- Vessel Preparation:** To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-butyn-2-ol (0.10 mol), diethylamine (0.12 mol), copper(I) chloride (0.002 mol), and 1,4-dioxane (50 mL).
- Initiation:** Begin stirring the mixture and gently heat to 40-50 °C using a water bath.
- Addition:** Add the aqueous formaldehyde solution (0.12 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction is expected; maintain the internal temperature below 70 °C by adjusting the addition rate and external heating.
- Reaction:** After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting alkyne is consumed.

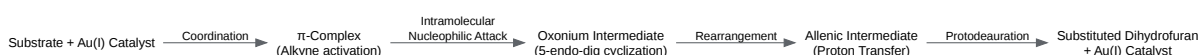
- **Workup:** Cool the mixture to room temperature and pour it into a separatory funnel containing 100 mL of diethyl ether and 50 mL of cold water.
- **Extraction:** Separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL).
- **Washing:** Combine the organic layers and wash them with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove copper salts, followed by a final wash with brine (25 mL).
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is a yellowish oil. Purify by vacuum distillation to obtain **5-(diethylamino)pent-3-yn-2-ol** as a clear, colorless to pale yellow liquid.

## Part 2: Applications in Organic Synthesis

The true value of **5-(diethylamino)pent-3-yn-2-ol** lies in the diverse reactivity of its functional groups. While specific literature for this exact molecule is limited, its behavior can be confidently predicted based on the well-established chemistry of aminoalkynols.<sup>[1]</sup>

### Application 1: Metal-Catalyzed Cycloisomerization for Furan Synthesis

Transition metals, particularly gold(I) and palladium(II), are known to catalyze the cycloisomerization of alkynols.<sup>[1]</sup> This powerful transformation allows for the rapid construction of heterocyclic rings. In the case of **5-(diethylamino)pent-3-yn-2-ol**, the hydroxyl group can act as an intramolecular nucleophile, attacking the metal-activated alkyne to form a substituted dihydrofuran.



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Caption: Proposed mechanism for Au(I)-catalyzed cycloisomerization.

- Setup: In a flame-dried Schlenk tube under an inert atmosphere (N<sub>2</sub> or Ar), dissolve **5-(diethylamino)pent-3-yn-2-ol** (1 mmol, 155 mg) in anhydrous dichloromethane (DCM, 5 mL).
- Catalyst Addition: Add a gold(I) catalyst, such as [Ph<sub>3</sub>PAu]NTf<sub>2</sub> (0.02 mmol, 15 mg), to the solution.
- Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor by TLC or GC-MS for the disappearance of the starting material.
- Quenching & Purification: Upon completion (typically < 1 hour), concentrate the reaction mixture directly onto silica gel. Purify via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target furan derivative. Note: The diethylamino group is eliminated in this proposed cascade.<sup>[1]</sup>

## Application 2: Selective Hydrogenation

The alkyne moiety can be selectively reduced. Catalytic hydrogenation over Lindlar's catalyst would yield the corresponding (Z)-alkenol, while reduction with Na/NH<sub>3</sub> would give the (E)-alkenol. Complete saturation to 5-(diethylamino)pentan-2-ol can be achieved using catalysts like Palladium on carbon (Pd/C).<sup>[1]</sup>

- Setup: To a Parr hydrogenation vessel, add **5-(diethylamino)pent-3-yn-2-ol** (10 mmol, 1.55 g) and methanol (25 mL).
- Catalyst: Carefully add 10% Palladium on Carbon (50% wet, ~100 mg) to the solution.
- Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H<sub>2</sub>) to 50 psi.
- Reaction: Stir the mixture vigorously at room temperature for 12-16 hours or until hydrogen uptake ceases.

- **Workup:** Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield the crude 5-(diethylamino)pentan-2-ol, which can be purified by distillation if necessary.

## Application 3: Derivatization of the Tertiary Amine

The lone pair on the nitrogen atom of the diethylamino group makes it nucleophilic and basic. A classic transformation is its reaction with an alkyl halide to form a quaternary ammonium salt.

- **Setup:** Dissolve **5-(diethylamino)pent-3-yn-2-ol** (10 mmol, 1.55 g) in acetone (20 mL) in a round-bottom flask.
- **Addition:** Add methyl iodide (12 mmol, 1.70 g, 0.75 mL) to the solution.
- **Reaction:** Stir the mixture at room temperature. A white precipitate will typically begin to form within an hour. Allow the reaction to proceed for 12 hours to ensure completion.
- **Isolation:** Collect the solid precipitate by vacuum filtration.
- **Purification:** Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials. Dry the resulting white solid under vacuum to yield the pure quaternary ammonium salt.

## Conclusion

**5-(Diethylamino)pent-3-yn-2-ol** is more than a simple chemical; it is a versatile platform for synthetic innovation. By understanding the distinct reactivity of its alkyne, hydroxyl, and amino functionalities, chemists can strategically design and execute complex synthetic sequences. From the construction of valuable heterocyclic cores via cycloisomerization to the generation of diverse scaffolds through hydrogenation and derivatization, this molecule offers a direct and efficient pathway to molecular complexity. The protocols and mechanistic insights provided herein serve as a foundation for researchers to explore the full potential of this powerful building block in drug discovery, materials science, and beyond.

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